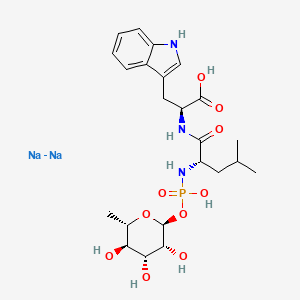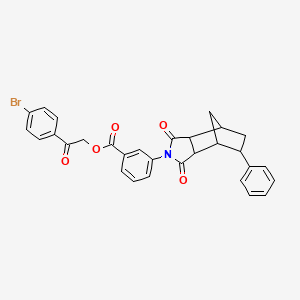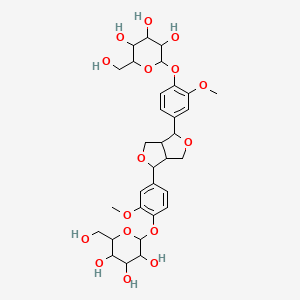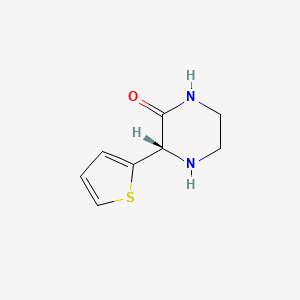
Disodium; phosphoramidon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium phosphoramidon is a compound known for its role as a potent inhibitor of metalloproteinases, particularly thermolysin and other zinc-dependent proteases . It is a microbial metabolite produced by Streptomyces tanashiensis and is widely used in biochemical research due to its ability to inhibit enzymes involved in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium phosphoramidon can be synthesized through the reaction of N-(α-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan with disodium salts under controlled conditions . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol and ethyl acetate .
Industrial Production Methods: Industrial production of disodium phosphoramidon involves fermentation processes using Streptomyces tanashiensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Disodium phosphoramidon primarily undergoes hydrolysis and complexation reactions. It is known to inhibit metalloproteinases by binding to the active site of the enzyme, thereby preventing substrate access .
Common Reagents and Conditions: The compound is stable under acidic and neutral conditions but may degrade under strongly basic conditions. Common reagents used in its reactions include water, methanol, and DMSO .
Major Products Formed: The hydrolysis of disodium phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which retains inhibitory activity against metalloproteinases .
Aplicaciones Científicas De Investigación
Disodium phosphoramidon has a wide range of applications in scientific research:
Mecanismo De Acción
Disodium phosphoramidon exerts its effects by binding to the active site of metalloproteinases, particularly thermolysin, and inhibiting their activity . The compound interacts with the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition leads to a decrease in the activity of the enzyme and subsequent physiological effects .
Comparación Con Compuestos Similares
Bestatin: Another potent inhibitor of aminopeptidases and metalloproteinases.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Pepstatin: An inhibitor of aspartic proteases.
Uniqueness: Disodium phosphoramidon is unique in its ability to specifically inhibit zinc-dependent metalloproteinases, making it a valuable tool in research involving these enzymes . Its specificity and potency distinguish it from other protease inhibitors .
Propiedades
Fórmula molecular |
C23H34N3Na2O10P |
|---|---|
Peso molecular |
589.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |
Clave InChI |
FJGLTVKFHSZNQE-ODIUWQMJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)



![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)
![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
